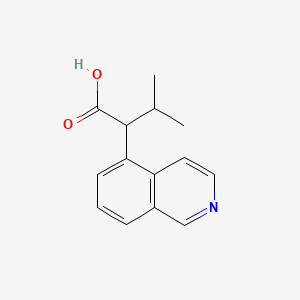![molecular formula C6H9ClF2N2S B15320440 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride CAS No. 2792185-81-8](/img/structure/B15320440.png)
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method involves the use of difluoromethylation reagents to achieve this transformation. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and thiazole ring allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride can be compared with other compounds containing difluoroethyl groups or thiazole rings. Similar compounds include:
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine:
Properties
CAS No. |
2792185-81-8 |
|---|---|
Molecular Formula |
C6H9ClF2N2S |
Molecular Weight |
214.66 g/mol |
IUPAC Name |
[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)5-10-4(2-9)3-11-5;/h3H,2,9H2,1H3;1H |
InChI Key |
MGDUXVDLNPUPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


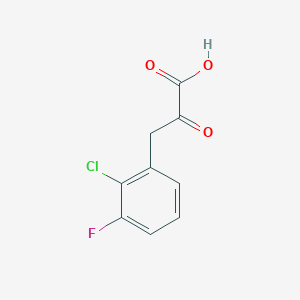
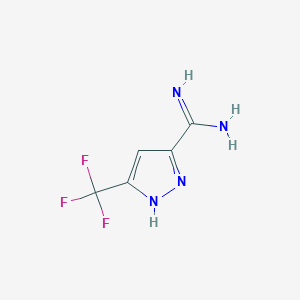
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
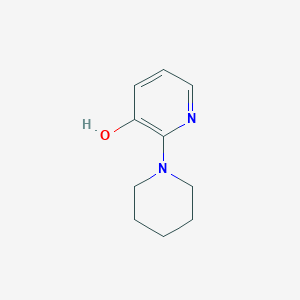

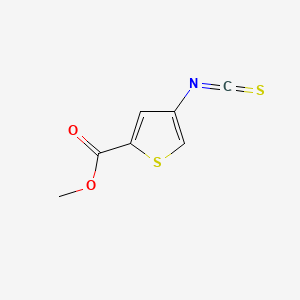
![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)
![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
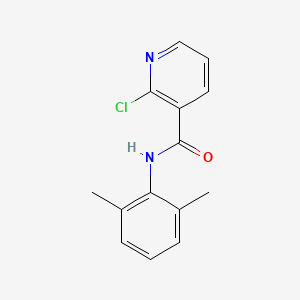
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
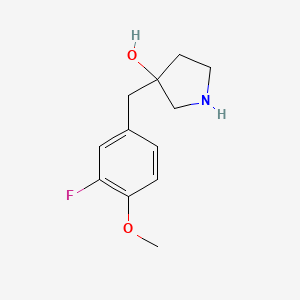
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
